

Foundational Principles: Understanding the Molecular Architecture

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Compound of Interest

Compound Name: **5-nitro-1H-indazole-3-carboxylic Acid**

Cat. No.: **B1311438**

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The structure of **5-nitro-1H-indazole-3-carboxylic acid** presents a fascinating case for NMR analysis. The molecule is comprised of a bicyclic indazole core, substituted with a strongly electron-withdrawing nitro group (-NO₂) at the 5-position and a carboxylic acid group (-COOH) at the 3-position. These substituents create a distinct electronic environment that profoundly influences the chemical shifts of the protons on the aromatic ring.

- The Indazole Core: The indazole ring system itself has a unique electronic distribution. The protons on the benzene ring portion are subject to the combined effects of the fused pyrazole ring.[\[1\]](#)[\[2\]](#)
- Electron-Withdrawing Effects: The nitro group at C5 is a powerful deshielding group due to its resonance and inductive effects.[\[3\]](#) This deshielding effect removes electron density from the aromatic ring, causing the protons to resonate at a higher chemical shift (further downfield). The effect is most pronounced on the protons ortho and para to the nitro group.
- Carboxylic Acid and NH Protons: The molecule contains two exchangeable protons: the carboxylic acid proton (-COOH) and the indazole N-H proton. These protons typically appear as broad singlets at a very downfield chemical shift, often in the 10-14 ppm range, due to strong deshielding and hydrogen bonding.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Their exact chemical shift is highly dependent on solvent, concentration, and temperature.

To visualize the proton environments, the standard numbering of the indazole ring is used.

Caption: Molecular structure of **5-nitro-1H-indazole-3-carboxylic acid** with key protons labeled.

Experimental Protocol: A Self-Validating Methodology

Acquiring a high-quality ^1H NMR spectrum requires meticulous sample preparation and parameter optimization. The following protocol is designed to ensure reproducibility and data integrity.

2.1. Materials and Equipment

- Analyte: 5-10 mg of **5-nitro-1H-indazole-3-carboxylic acid**.[\[8\]](#)[\[9\]](#)
- Deuterated Solvent: 0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Rationale: DMSO-d₆ is the solvent of choice for this compound due to its excellent solubilizing power for polar, acidic compounds. Critically, it allows for the observation of exchangeable protons (-COOH, N-H) which might otherwise exchange too rapidly with solvents like D₂O or CD₃OD.[\[10\]](#) High-purity solvent from a reputable supplier like Cambridge Isotope Laboratories is recommended to minimize impurity signals.[\[11\]](#)[\[12\]](#)
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
- Equipment: 5 mm NMR tubes, Pasteur pipette with glass wool, vortex mixer, and a 400 MHz (or higher) NMR spectrometer.

2.2. Step-by-Step Sample Preparation

- Weighing: Accurately weigh 5-10 mg of the solid compound and transfer it to a small, clean vial.
- Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex the mixture until the solid is completely dissolved. The use of a secondary vial ensures thorough mixing, which can be difficult to achieve within the confines of an NMR tube.[\[13\]](#)

- **Filtration:** Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Filter the sample solution through this plug directly into a clean, dry 5 mm NMR tube.
 - **Rationale:** This step is critical to remove any particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.
[8]
- **Final Volume:** Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL).[8]
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly. Clean the exterior of the tube before inserting it into the spectrometer.

2.3. Data Acquisition

- **Instrument Setup:** Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆.
- **Shimming:** Optimize the magnetic field homogeneity by shimming the sample. This iterative process minimizes line widths and improves signal shape.
- **Acquisition Parameters:**
 - **Pulse Angle:** 30-45° pulse.
 - **Relaxation Delay (d1):** 2-5 seconds. A sufficient delay is crucial for full relaxation of all protons, ensuring accurate integration, especially in quantitative studies.[14]
 - **Acquisition Time (aq):** 2-4 seconds.
 - **Number of Scans (ns):** 16 or 32 scans, depending on concentration.
- **Processing:** Apply Fourier transformation to the acquired Free Induction Decay (FID). Manually phase and baseline correct the spectrum for accurate analysis. Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO solvent peak to 2.50 ppm.

In-Depth Spectrum Analysis and Interpretation

The ^1H NMR spectrum of **5-nitro-1H-indazole-3-carboxylic acid** is predicted to show five distinct signals: three in the aromatic region and two very downfield signals from the exchangeable protons. The interpretation relies on analyzing chemical shifts, integration values, and spin-spin coupling patterns.[15][16]

3.1. Predicted ^1H NMR Data Summary

The following table summarizes the predicted spectral data based on the analysis of the parent compound 5-nitroindazole and the known effects of the substituents.[17]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Assignment
COOH	~13.5 - 14.5	Broad Singlet	N/A	Highly deshielded acidic proton, subject to hydrogen bonding.[5][18]
N-H	~13.7 - 14.2	Broad Singlet	N/A	The N-H proton of the indazole ring is acidic and deshielded. The experimental value for 5-nitroindazole is 13.77 ppm.[17]
H4	~8.8 - 8.9	Doublet (d)	$J \approx 2.0$ Hz	This proton is ortho to the strongly electron-withdrawing nitro group, causing significant deshielding. It shows small meta-coupling to H6. The experimental value for 5-nitroindazole is 8.844 ppm.[17]
H6	~8.2 - 8.3	Doublet of Doublets (dd)	$J \approx 9.2, 2.0$ Hz	This proton is ortho to H7 (large ortho-coupling) and meta to H4

(small meta-coupling). The experimental value for 5-nitroindazole is 8.209 ppm.[17]

This proton is ortho to H6, resulting in a large ortho-coupling constant. The experimental value for 5-nitroindazole is 7.751 ppm.[17]

H7 ~7.7 - 7.8 Doublet (d) $J \approx 9.2$ Hz

3.2. Detailed Signal Breakdown

- The Downfield Singlets (COOH and N-H): Two very broad signals are expected far downfield, likely above 13 ppm. Differentiating between the -COOH and N-H protons can be challenging. A D₂O exchange experiment can be performed; upon adding a drop of D₂O and re-acquiring the spectrum, both of these signals would disappear as the protons are replaced by deuterium.[6]
- The Aromatic Region (7.5 - 9.0 ppm): This region is characteristic of the substituted benzene ring.[19]
 - H4 Signal: The most downfield aromatic signal will be H4. Its position ortho to the nitro group subjects it to maximum deshielding. It will appear as a doublet due to coupling with the meta-positioned H6. Meta coupling (⁴J) is typically small, around 1-3 Hz.[20]
 - H6 Signal: This proton will appear as a doublet of doublets. The larger splitting ($J \approx 9.2$ Hz) is due to ortho-coupling (³J) with H7, while the smaller splitting ($J \approx 2.0$ Hz) arises from meta-coupling (⁴J) with H4.

- H7 Signal: The most upfield of the aromatic protons, H7 will be a doublet with a large coupling constant ($J \approx 9.2$ Hz) due to its ortho relationship with H6.

This detailed analysis, combining theoretical principles with empirical data, provides a robust framework for the unambiguous structural confirmation of **5-nitro-1H-indazole-3-carboxylic acid**.

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